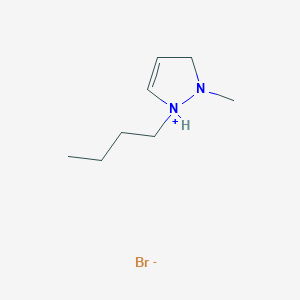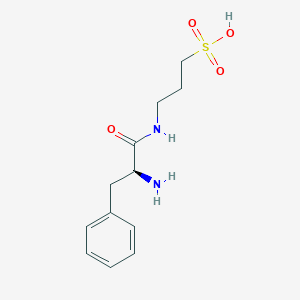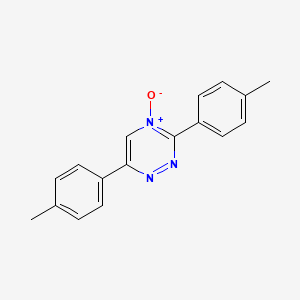
1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide is a heterocyclic compound that belongs to the pyrazolium family. This compound is characterized by a pyrazole ring substituted with a butyl group and a methyl group, and it is paired with a bromide ion. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide typically involves the alkylation of 2,3-dihydro-1H-pyrazole with butyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different pyrazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, iodide, and acetate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole and dihydropyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of 1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium bromide: Another ionic liquid with similar applications in chemistry and industry.
1-Butyl-2,3-dimethylimidazolium bromide: A related compound with different substitution patterns on the imidazole ring.
Uniqueness
1-Butyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium bromide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
654077-65-3 |
|---|---|
Molecular Formula |
C8H17BrN2 |
Molecular Weight |
221.14 g/mol |
IUPAC Name |
1-butyl-2-methyl-1,3-dihydropyrazol-1-ium;bromide |
InChI |
InChI=1S/C8H16N2.BrH/c1-3-4-7-10-8-5-6-9(10)2;/h5,8H,3-4,6-7H2,1-2H3;1H |
InChI Key |
QAQGJDFUMDDSFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1C=CCN1C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)

![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)

![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)


![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)

